molecular formula C10H17NO B8339925 6-(But-3-en-1-yloxy)hexanenitrile

6-(But-3-en-1-yloxy)hexanenitrile

Cat. No.: B8339925
M. Wt: 167.25 g/mol
InChI Key: KKOVDYQUENCFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(But-3-en-1-yloxy)hexanenitrile is an aliphatic nitrile compound featuring a hexane backbone with a but-3-en-1-yloxy substituent at the terminal carbon. The butenyloxy group introduces alkene functionality, which may enable further derivatization (e.g., cycloadditions or hydrogenation), distinguishing it from other hexanenitrile derivatives .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

6-but-3-enoxyhexanenitrile

InChI

InChI=1S/C10H17NO/c1-2-3-9-12-10-7-5-4-6-8-11/h2H,1,3-7,9-10H2

InChI Key

KKOVDYQUENCFJK-UHFFFAOYSA-N

Canonical SMILES

C=CCCOCCCCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations and Physicochemical Properties

Hexanenitrile derivatives differ primarily in their substituents, which significantly alter their reactivity, stability, and applications. Below is a comparative analysis of key analogs:

Compound Name Substituent Molecular Formula Key Properties/Applications References
6-(But-3-en-1-yloxy)hexanenitrile But-3-en-1-yloxy C₁₀H₁₅NO Alkene for functionalization; potential polymer precursor
6-(4-Phenyl-1,2,3-triazol-1-yl)hexanenitrile Phenyltriazole C₁₄H₁₆N₄O Bioactive moiety; used in click chemistry applications [1]
6-(1H-Indol-1-yl)hexanenitrile Indole C₁₄H₁₆N₂ Antiproliferative activity; pharmaceutical research [3]
6-[1-(1,9-Dihydroxy-6-oxo-6H-benzo[c]chromen-3-yl)cyclopentyl]hexanenitrile (AM4346) Cyclopentyl-benzochromenone C₂₄H₂₅NO₄ High CB2 receptor affinity (Ki=4.9 nM); cannabinoid research [2]
2-(4-Chlorophenyl)hexanenitrile 4-Chlorophenyl C₁₂H₁₄ClN Agrochemical applications; stable under standard conditions (flash point: 116.1°C) [7]
6-Aminohexanenitrile Amino C₆H₁₂N₂ High polarity; intermediate in nylon synthesis [6, 8]
Key Observations:
  • Reactivity: The butenyloxy group in this compound offers alkene-based reactivity absent in saturated analogs (e.g., 6-aminohexanenitrile) or aromatic-substituted derivatives (e.g., 2-(4-Chlorophenyl)hexanenitrile).
  • Thermal Stability: Chlorophenyl and triazole derivatives exhibit higher thermal stability (e.g., flash point >100°C for 2-(4-Chlorophenyl)hexanenitrile ), whereas amino-substituted nitriles are more polar and hygroscopic .
  • Biological Activity: AM4346 demonstrates the impact of bulky substituents (cyclopentyl-benzochromenone) on receptor selectivity, achieving 131-fold CB2/CB1 selectivity .

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